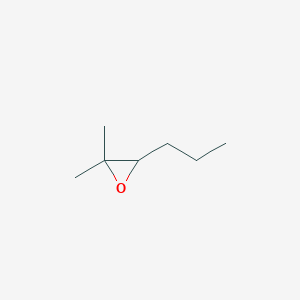![molecular formula C13H21NO5S2 B091885 1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene CAS No. 19143-04-5](/img/structure/B91885.png)
1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene: is a chemical compound with the molecular formula C13H21NO4S2 It is known for its unique structure, which includes a thiosulfate group, an aminoethyl group, and a p-methoxyphenyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene typically involves the reaction of 2-(p-Methoxyphenyloxy)butylamine with ethylene thiosulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene can undergo oxidation reactions, where the thiosulfate group is oxidized to form sulfonate derivatives.
Reduction: The compound can also be reduced under specific conditions to yield thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds. It is also studied for its potential as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential role in modulating enzyme activity and as a probe for studying sulfur metabolism in cells.
Medicine: There is ongoing research into the potential therapeutic applications of this compound, particularly in the development of drugs targeting oxidative stress and inflammation.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene involves its interaction with molecular targets such as enzymes and proteins. The thiosulfate group can act as a sulfur donor, participating in redox reactions and modulating the activity of enzymes involved in oxidative stress pathways. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
- Ethanethiol, 2-(2-(p-methoxyphenoxy)butyl)amino-, hydrogen sulfate
- S-2-(2-aminoethylamino)ethyl phenyl sulfide
- S-2-(2-aminoethylamino)ethyl propyl sulfide
Comparison: 1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene is unique due to the presence of the p-methoxyphenyloxy group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
19143-04-5 |
|---|---|
Formule moléculaire |
C13H21NO5S2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene |
InChI |
InChI=1S/C13H21NO5S2/c1-3-11(10-14-8-9-20-21(15,16)17)19-13-6-4-12(18-2)5-7-13/h4-7,11,14H,3,8-10H2,1-2H3,(H,15,16,17) |
Clé InChI |
VAWKCKSEPXDHCO-UHFFFAOYSA-N |
SMILES |
CCC(CNCCSS(=O)(=O)O)OC1=CC=C(C=C1)OC |
SMILES canonique |
CCC(CNCCSS(=O)(=O)O)OC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


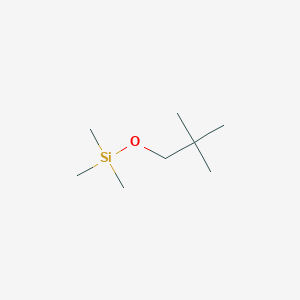
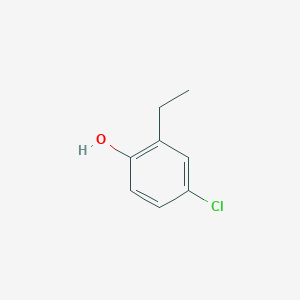
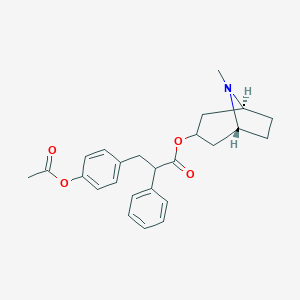
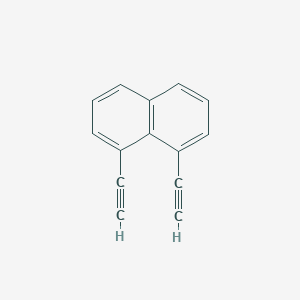
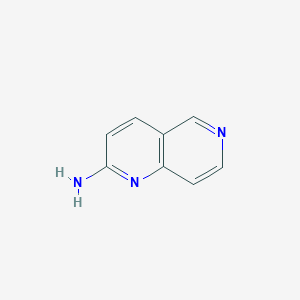
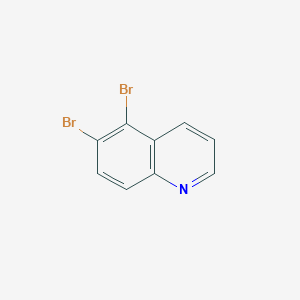
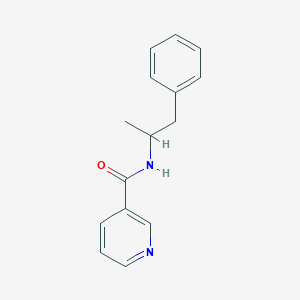
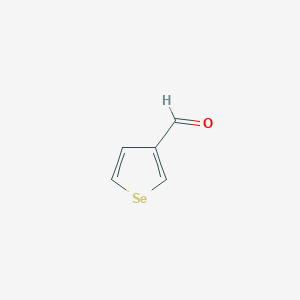
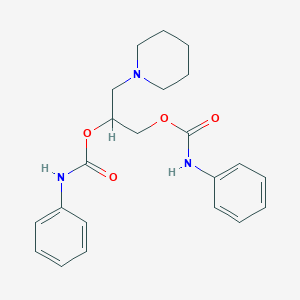
![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)
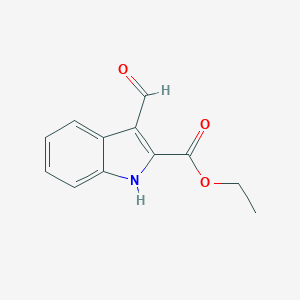

![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)
